molecular formula C18H24O4S B14336715 4-Methylbenzenesulfonic acid;5-phenylpentan-1-ol CAS No. 109398-68-7

4-Methylbenzenesulfonic acid;5-phenylpentan-1-ol

Cat. No.: B14336715
CAS No.: 109398-68-7
M. Wt: 336.4 g/mol
InChI Key: XBZNYXZOUXRSGC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfuric acid or oleum. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to avoid side reactions and ensure high yield.

For 5-phenylpentan-1-ol, one common synthetic route involves the Grignard reaction. This method involves the reaction of phenylmagnesium bromide with pentanal, followed by hydrolysis to yield 5-phenylpentan-1-ol. The reaction is typically carried out in anhydrous ether under an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods

Industrial production of 4-Methylbenzenesulfonic acid often employs continuous sulfonation processes, where toluene is continuously fed into a reactor containing sulfuric acid. The product is then separated and purified through distillation or crystallization.

The industrial production of 5-phenylpentan-1-ol may involve catalytic hydrogenation of 5-phenylpentanal or other related intermediates. This process is typically carried out under high pressure and temperature using metal catalysts such as palladium or platinum.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonic acid undergoes various chemical reactions, including:

    Esterification: Reacts with alcohols to form esters.

    Neutralization: Reacts with bases to form salts.

    Substitution: Can participate in electrophilic aromatic substitution reactions.

5-Phenylpentan-1-ol can undergo:

    Oxidation: Can be oxidized to 5-phenylpentanoic acid using oxidizing agents like potassium permanganate.

    Reduction: Can be reduced to 5-phenylpentane using reducing agents like lithium aluminum hydride.

    Esterification: Reacts with carboxylic acids to form esters.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Sulfuric acid, palladium, platinum.

Major Products

    Esterification of 4-Methylbenzenesulfonic acid: Produces esters such as methyl 4-methylbenzenesulfonate.

    Oxidation of 5-Phenylpentan-1-ol: Produces 5-phenylpentanoic acid.

    Reduction of 5-Phenylpentan-1-ol: Produces 5-phenylpentane.

Scientific Research Applications

4-Methylbenzenesulfonic acid is widely used as a catalyst in organic synthesis, particularly in the production of esters and ethers. It is also used in the pharmaceutical industry for the synthesis of various drugs and intermediates.

5-Phenylpentan-1-ol has applications in the synthesis of fragrances and flavors due to its pleasant aroma. It is also used as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methylbenzenesulfonic acid as a catalyst involves the activation of electrophiles through protonation, making them more reactive towards nucleophiles. This enhances the rate of various organic reactions, including esterification and etherification.

5-Phenylpentan-1-ol exerts its effects through its functional groups. The hydroxyl group can participate in hydrogen bonding and other interactions, while the phenyl group can engage in π-π interactions and other aromatic interactions.

Comparison with Similar Compounds

Similar Compounds

    p-Toluenesulfonic acid: Similar to 4-Methylbenzenesulfonic acid but with different substituents.

    Benzyl alcohol: Similar to 5-Phenylpentan-1-ol but with a different carbon chain length.

Uniqueness

4-Methylbenzenesulfonic acid is unique due to its strong acidity and ability to act as a catalyst in a wide range of organic reactions. 5-Phenylpentan-1-ol is unique due to its specific structure, which imparts distinct chemical and physical properties, making it valuable in the synthesis of fragrances and pharmaceuticals.

Properties

CAS No.

109398-68-7

Molecular Formula

C18H24O4S

Molecular Weight

336.4 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;5-phenylpentan-1-ol

InChI

InChI=1S/C11H16O.C7H8O3S/c12-10-6-2-5-9-11-7-3-1-4-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h1,3-4,7-8,12H,2,5-6,9-10H2;2-5H,1H3,(H,8,9,10)

InChI Key

XBZNYXZOUXRSGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CCCCCO

Origin of Product

United States

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